molecular formula C17H18BrClFN3OS2 B2809186 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216400-47-3

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2809186
CAS RN: 1216400-47-3
M. Wt: 478.82
InChI Key: KVMONMJRDPSVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H18BrClFN3OS2 and its molecular weight is 478.82. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, the disposition and metabolism of SB-649868, a novel orexin receptor antagonist developed for insomnia treatment, were explored in a study involving healthy male subjects. The study revealed that the drug was almost completely eliminated over a nine-day period, primarily through feces, with significant insights into the drug's metabolism and the identification of major and minor metabolites (Renzulli et al., 2011).

Therapeutic Applications

Research into the therapeutic applications of chemical compounds encompasses a wide range of diseases and conditions. For example, the effectiveness of DTIC, ACNU, and vincristine combination chemotherapy was evaluated in patients with supratentorial malignant astrocytomas (Ikeda et al., 1996). Another study investigated the aquaresis effects of the non-peptide V2 arginine vasopressin antagonist OPC-31260 in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating its potential as a therapeutic agent (Saito et al., 1997).

Interaction Mechanisms

Understanding the interaction mechanisms of compounds with biological targets is crucial for drug development. For instance, pramipexole, a dopamine receptor agonist, was studied for its effects on dopamine neuron firing, offering insights into its potential for treating Parkinson's disease by selectively targeting dopamine receptors (Piercey et al., 1996).

properties

IUPAC Name

5-bromo-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3OS2.ClH/c1-21(2)8-3-9-22(16(23)13-6-7-15(18)24-13)17-20-12-5-4-11(19)10-14(12)25-17;/h4-7,10H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMONMJRDPSVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.